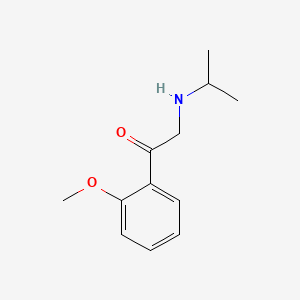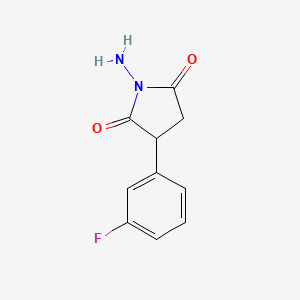
1,3-Diazidoadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazidoadamantane is an organic compound with the molecular formula C10H14N6 It belongs to the adamantane family, which is characterized by a tricyclic cage-like structure
準備方法
The synthesis of 1,3-diazidoadamantane typically involves the reaction of 1,3-dibromoadamantane with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
C10H14Br2+2NaN3→C10H14N6+2NaBr
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.
化学反応の分析
1,3-Diazidoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups using appropriate reagents. For example, the reaction with triphenylphosphine can yield 1,3-diphosphinoadamantane.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include triphenylphosphine, lithium aluminum hydride, and various alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Diazidoadamantane has several applications in scientific research:
Materials Science: It is used in the synthesis of high-energy materials and polymers due to its high energy content and stability.
Pharmaceuticals: The compound serves as a precursor for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Chemistry: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in bioconjugation techniques, where it helps in the attachment of biomolecules to surfaces or other molecules.
作用機序
The mechanism of action of 1,3-diazidoadamantane largely depends on the specific application and the chemical environment. In general, the azido groups can undergo various transformations, such as reduction to amines or cycloaddition to form triazoles. These transformations enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.
類似化合物との比較
1,3-Diazidoadamantane can be compared with other azidoadamantane derivatives, such as 1-azidoadamantane and 1,3,5-triazidoadamantane. While all these compounds share the adamantane core structure, their reactivity and applications differ due to the number and position of azido groups. For instance:
1-Azidoadamantane: Contains a single azido group, making it less reactive compared to this compound.
1,3,5-Triazidoadamantane: Contains three azido groups, offering higher reactivity and potential for more complex transformations.
The unique combination of two azido groups in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
908245-26-1 |
|---|---|
分子式 |
C10H14N6 |
分子量 |
218.26 g/mol |
IUPAC名 |
1,3-diazidoadamantane |
InChI |
InChI=1S/C10H14N6/c11-15-13-9-2-7-1-8(4-9)5-10(3-7,6-9)14-16-12/h7-8H,1-6H2 |
InChIキー |
VYTTZRCUSZBQTC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
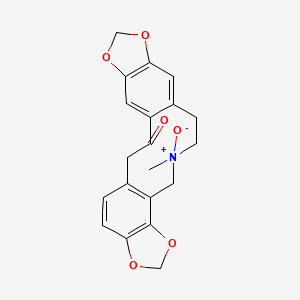


![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
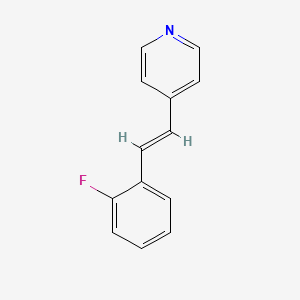
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
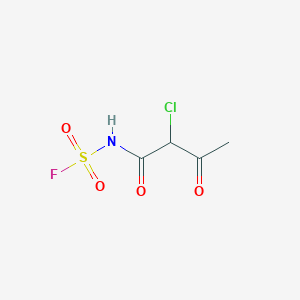

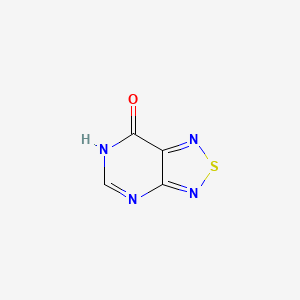
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

